molecular formula C18H29ClO2S B3230246 2-Dodecylbenzene-1-sulfonyl chloride CAS No. 1296885-05-6

2-Dodecylbenzene-1-sulfonyl chloride

Cat. No. B3230246
M. Wt: 344.9 g/mol
InChI Key: NBINSWOYIKLKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04547452

Procedure details

To a solution composed of 32.7 g (0.1 mol) of dodecylbenzenesulfonic acid, 80 ml of ethyl acetate, and 12 ml of dimethylformamide (DMF) was added dropwise 12.4 ml (0.15 mol) of phosphorus oxychloride with stirring over a period of 10 minutes and then while heating the mixture so as to maintain the temperature thereof at 40° C., the reaction was performed for 60 minutes. After the reaction was over, the reaction mixture was cooled to 5° to 10° C. and then a solution composed of 16 g of sodium chloride and 160 ml of water was added dropwise to the reaction mixture over a period of 15 minutes. After removing an aqueous layer, an ethyl acetate layer thus formed was washed once with 100 ml of an aqueous 10% sodium chloride solution. The ethyl acetate solution of dodecylbenzenesulfonyl chloride obtained was used for the subsequent reaction as it was.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19]([OH:22])(=O)=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(OCC)(=O)C.P(Cl)(Cl)([Cl:31])=O.[Cl-].[Na+]>O.CN(C)C=O>[CH2:1]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19]([Cl:31])(=[O:22])=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
12.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating the mixture so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature
WAIT
Type
WAIT
Details
at 40° C., the reaction was performed for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5° to 10° C.
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture over a period of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After removing an aqueous layer
CUSTOM
Type
CUSTOM
Details
an ethyl acetate layer thus formed
WASH
Type
WASH
Details
was washed once with 100 ml of an aqueous 10% sodium chloride solution

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.